2-{[3-(3-Methylbutyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetic acid
Description
This compound features a quinazolin-4(3H)-one core substituted at position 3 with a 3-methylbutyl group and at position 2 with a sulfanylacetic acid moiety. The quinazolinone scaffold is widely recognized for its pharmacological versatility, including antitumor, antimicrobial, and enzyme-inhibitory activities .
Properties
IUPAC Name |
2-[3-(3-methylbutyl)-4-oxoquinazolin-2-yl]sulfanylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-10(2)7-8-17-14(20)11-5-3-4-6-12(11)16-15(17)21-9-13(18)19/h3-6,10H,7-9H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBPREKPQGZEJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis typically begins with commercially available 2-amino-3-methylbutyl benzamide and thioglycolic acid.
Reaction Sequence: : A common synthetic route involves the condensation of 2-amino-3-methylbutyl benzamide with an aldehyde to form the quinazolinone ring. This is then followed by a thioetherification step with thioglycolic acid to introduce the sulfanyl group.
Reaction Conditions: : These reactions often require catalysts such as hydrochloric acid and are carried out under reflux conditions to ensure completion.
Industrial Production Methods
For large-scale production, the process is optimized for cost-efficiency and yield. Continuous flow reactors are often employed to maintain precise control over reaction parameters, such as temperature and concentration. Purification steps like crystallization and chromatography are crucial to obtain a high-purity product suitable for further applications.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : It can undergo oxidation reactions typically in the presence of oxidizing agents like hydrogen peroxide or peracids, leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction reactions can target the oxo group in the quinazolinone ring, usually employing reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: : The sulfanyl group can participate in nucleophilic substitution reactions, often with alkyl halides, to form various derivatives.
Common Reagents and Conditions Used
Oxidation: : Hydrogen peroxide in acetic acid under mild heating.
Reduction: : Lithium aluminum hydride in anhydrous ether under cold conditions.
Substitution: : Alkyl halides in the presence of a base such as sodium hydroxide in an organic solvent like dimethylformamide (DMF).
Major Products Formed from These Reactions
Oxidation Products: : Sulfoxides and sulfones.
Reduction Products: : Hydroxyquinazolinones.
Substitution Products: : Alkylthio derivatives.
Scientific Research Applications
2-{[3-(3-Methylbutyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetic acid serves as a versatile intermediate in organic synthesis. It is particularly valuable in medicinal chemistry for the development of potential therapeutic agents. Its unique structural features allow it to bind with specific biological targets, making it useful in the study of enzyme inhibitors and receptor antagonists. Additionally, in materials science, it can be used to synthesize novel polymers and materials with unique electronic properties.
Mechanism of Action
The compound's mechanism of action in biological systems often involves inhibition of enzyme activity through binding to active sites or allosteric sites. It may also interact with specific receptors, altering signal transduction pathways. This compound's sulfanyl group is particularly significant, as it can engage in disulfide bridge formation, crucial for the stability and activity of many proteins.
Comparison with Similar Compounds
Data Tables
Table 1. Structural and Physicochemical Comparison
*Calculated based on C₁₆H₂₀N₂O₃S.
Biological Activity
2-{[3-(3-Methylbutyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetic acid is a compound with a complex structure that has attracted attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C15H18N2O3S
- CAS Number : 750624-64-7
- Molecular Weight : 302.38 g/mol
The compound features a quinazoline core, which is known for various biological activities, including antimicrobial and anticancer properties. The presence of a sulfanyl group and an acetic acid moiety further contributes to its potential therapeutic effects.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of quinazoline have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
Several studies have explored the anticancer potential of quinazoline derivatives. The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, it has been shown to inhibit the proliferation of cancer cell lines by modulating cell cycle progression and promoting apoptotic processes.
Enzyme Inhibition
The compound's structural features suggest potential inhibition of various enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of aldose reductase, an enzyme implicated in diabetic complications. In vitro studies have demonstrated that related compounds can exhibit submicromolar IC50 values against aldose reductase, indicating strong inhibitory activity.
Case Studies and Research Findings
- Aldose Reductase Inhibition :
- Cytotoxicity Against Cancer Cell Lines :
- Structure-Activity Relationship (SAR) :
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 2-{[3-(3-Methylbutyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetic acid?
- Methodology :
- Step 1 : React 3-(3-methylbutyl)-4-oxo-3,4-dihydroquinazoline-2-thiol with chloroacetic acid in the presence of a base (e.g., potassium carbonate) to facilitate nucleophilic substitution at the sulfanyl group .
- Step 2 : Optimize solvent selection (e.g., ethanol or DMF) to enhance reaction efficiency.
- Step 3 : Purify via recrystallization or column chromatography to isolate the product .
- Key Considerations : Monitor reaction progress using TLC and adjust stoichiometry to minimize byproducts.
Q. Which analytical techniques are critical for characterizing this compound?
- Structural Confirmation :
- NMR Spectroscopy : Use H and C NMR to verify the quinazolinone core and sulfanyl-acetic acid linkage (e.g., δ ~4.2 ppm for CH adjacent to sulfur) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF (e.g., calculated [M+H] for CHNOS: 342.11) .
- Purity Assessment : Employ HPLC with UV detection (λ ~254 nm) and compare retention times with synthetic intermediates .
Q. What biological activities have been preliminarily reported for this compound?
- Pharmacological Screening :
- Antimicrobial Assays : Test against Gram-positive bacteria (e.g., S. aureus) using broth microdilution (MIC values typically 8–32 µg/mL) .
- Cytotoxicity : Evaluate in cancer cell lines (e.g., MCF-7) via MTT assay, noting IC values in the low micromolar range .
Advanced Research Questions
Q. How can synthetic yields be optimized while maintaining regioselectivity?
- Experimental Design :
- Solvent Screening : Compare polar aprotic (DMF, DMSO) vs. protic (ethanol, methanol) solvents to balance reactivity and solubility .
- Base Selection : Test organic (e.g., triethylamine) vs. inorganic bases (KCO) to minimize hydrolysis of the acetic acid moiety .
- Data Analysis : Use DOE (Design of Experiments) to model interactions between temperature, solvent, and base.
Q. How are structural ambiguities resolved when crystallographic data is unavailable?
- Alternative Approaches :
- DFT Calculations : Optimize the molecular geometry using Gaussian09 and compare computed NMR shifts with experimental data .
- X-ray Powder Diffraction : Analyze crystallinity patterns to infer packing motifs in the absence of single crystals .
Q. What experimental models are suitable for studying its pharmacokinetic properties?
- In Vivo Studies :
- Administer the compound to rodent models and collect plasma samples at timed intervals. Analyze via LC-MS/MS to determine bioavailability and half-life .
- In Vitro Metabolism : Use liver microsomes (human/rat) to identify phase I/II metabolites and assess metabolic stability .
Q. How can environmental fate studies be designed to assess ecological risks?
- Framework from Project INCHEMBIOL :
- Abiotic Compartments : Measure solubility, logP, and photodegradation half-life in water/soil systems .
- Biotic Impact : Test acute toxicity in Daphnia magna (EC) and bioaccumulation potential in algae .
Q. How should conflicting biological activity data be addressed?
- Root-Cause Analysis :
- Purity Verification : Re-analyze batches with divergent bioactivity using LC-MS to detect trace impurities (e.g., unreacted starting materials) .
- Assay Reproducibility : Standardize cell culture conditions (e.g., passage number, serum concentration) to minimize variability in cytotoxicity results .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
